Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Overview
Description
Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be achieved through several methods. One common approach involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base, which can form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to give the hydrazone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on different cell lines and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PDK1 and LDHA, which are involved in glucose metabolism and are upregulated in certain cancer cells . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis.
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has similar structural features but differs in its functional groups and biological activities.
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thiophene ring but have different fused ring systems and exhibit distinct pharmacological properties.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)10-9-6-4-3-5-8(9)7-14-10/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGDJBNQBVKODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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